Physicochemical Differentiation: Lipophilicity and Polar Surface Area vs. Key Analogs
The computed XLogP3 of 2.9 for 5-bromo-N-cyclopentylfuran-2-carboxamide [1] reflects the combined contributions of the 5-bromo substituent and the cyclopentyl amide group. For comparison, the des-bromo analog N-cyclopentyl-2-furamide (CAS: not found in searches) would be expected to exhibit a lower LogP due to the absence of the hydrophobic bromine. The topological polar surface area (TPSA) of 42.2 Ų provides a metric for predicting passive membrane permeability; compounds with TPSA < 60 Ų are generally considered to have favorable absorption characteristics [1]. The bromine at the 5-position also introduces the potential for halogen bonding interactions with target proteins, a feature absent in non-halogenated furan-2-carboxamides [2]. This combination of moderate lipophilicity and low TPSA distinguishes the compound from more polar analogs such as 3-bromo-N-[(1S,3R)-3-hydroxycyclopentyl]furan-2-carboxamide (MW 274 Da, containing an additional hydroxyl group) [2].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.9; TPSA = 42.2 Ų; MW = 258.11 g/mol |
| Comparator Or Baseline | 3-bromo-N-[(1S,3R)-3-hydroxycyclopentyl]furan-2-carboxamide: MW = 274 Da (hydroxyl-containing analog); Des-bromo analog (N-cyclopentyl-2-furamide): expected lower LogP |
| Quantified Difference | ΔMW = +15.89 g/mol vs. hydroxyl analog; estimated ΔLogP ≈ 0.5–1.0 units lower for des-bromo analog |
| Conditions | Computed properties from PubChem (XLogP3 3.0, Cactvs 3.4.6.11) |
Why This Matters
Procurement decisions for library design or SAR studies require compounds with well-characterized physicochemical profiles; the specific LogP/TPSA combination of this compound fills a distinct property space relative to more polar or less lipophilic furan-2-carboxamide analogs.
- [1] PubChem Compound Summary for CID 841638, 5-bromo-N-cyclopentylfuran-2-carboxamide. Computed Properties section. National Center for Biotechnology Information (2025). View Source
- [2] Chem-Space Database. 3-bromo-N-[(1S,3R)-3-hydroxycyclopentyl]furan-2-carboxamide and 3-bromo-N-(cyclopent-3-en-1-yl)furan-2-carboxamide entries. View Source
